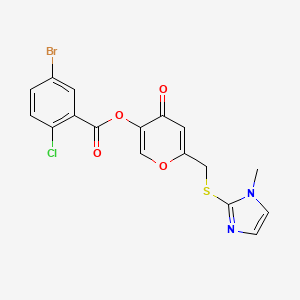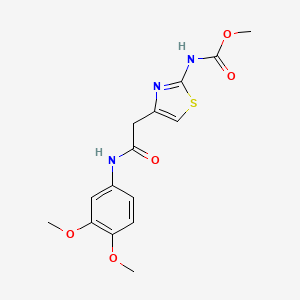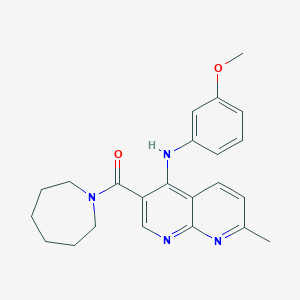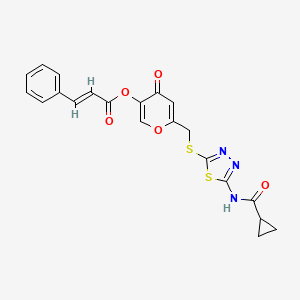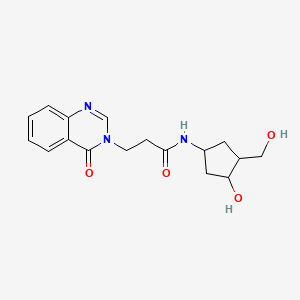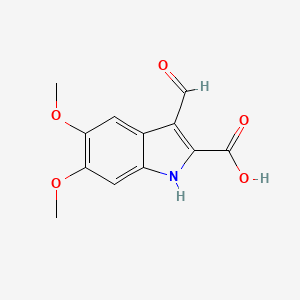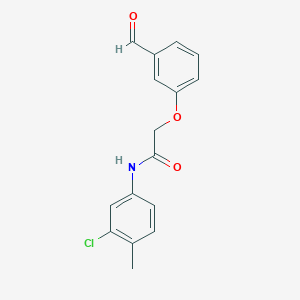
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione, also known as MPP, is a purine derivative that has gained attention in scientific research due to its potential as a therapeutic agent. MPP is a potent and selective antagonist of the adenosine A3 receptor, which plays a crucial role in various physiological processes.
Mécanisme D'action
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione acts as a competitive antagonist of the adenosine A3 receptor, which is a G protein-coupled receptor. By binding to the receptor, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione prevents the activation of downstream signaling pathways, leading to the inhibition of various cellular processes. The adenosine A3 receptor is expressed in various tissues, including the brain, heart, and immune system, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects:
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In the brain, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In cancer cells, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been shown to induce apoptosis and inhibit cell proliferation. In the immune system, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been shown to modulate the inflammatory response and suppress angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for the adenosine A3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione also has limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione, including its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Further research is needed to understand the precise mechanisms underlying the effects of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione and to optimize its pharmacokinetic properties for clinical use. Additionally, the development of new analogs of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione with improved potency and selectivity could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione can be synthesized using a multi-step process involving the reaction of 8-bromotheophylline with 3-methylpiperidine, followed by the addition of 3-phenylpropylamine and the subsequent cyclization of the resulting intermediate. The final product is obtained through recrystallization and purification. The synthesis method of 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been optimized to improve the yield and purity of the compound, making it more accessible for scientific research.
Applications De Recherche Scientifique
3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has been studied extensively for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. The adenosine A3 receptor, which 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione targets, is involved in various physiological processes, such as immune response, angiogenesis, and apoptosis. By selectively blocking this receptor, 3-Methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione has shown promising results in preclinical studies for the treatment of various diseases.
Propriétés
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-15-8-6-12-25(14-15)20-22-18-17(19(27)23-21(28)24(18)2)26(20)13-7-11-16-9-4-3-5-10-16/h3-5,9-10,15H,6-8,11-14H2,1-2H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWKHPSSGQHEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

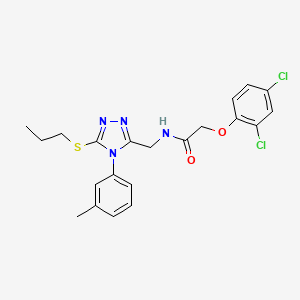
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675197.png)
![4-tert-butyl-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2675198.png)
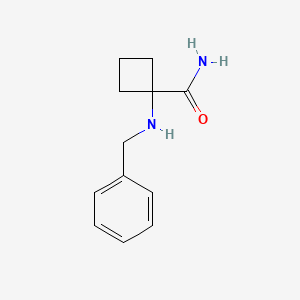
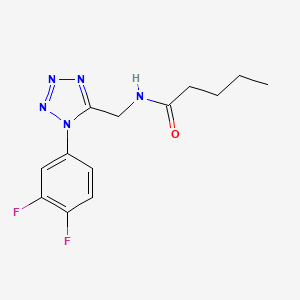
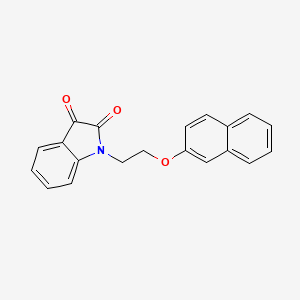
![N-Methyl-N-[(3-phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2675203.png)
